molecular formula C13H10Cl2N2O B1354326 N-(3-Aminophenyl)-3,5-dichlorobenzamide CAS No. 926195-51-9

N-(3-Aminophenyl)-3,5-dichlorobenzamide

Cat. No. B1354326
M. Wt: 281.13 g/mol
InChI Key: UOWZPFVZIPKJMW-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-3,5-dichlorobenzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse range of biological activities, which makes them of interest in pharmaceutical research. Although the provided papers do not directly discuss N-(3-Aminophenyl)-3,5-dichlorobenzamide, they do provide insights into the synthesis and reactions of related benzamide compounds, which can be informative for understanding the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest due to their pharmacological potential. The first paper describes the synthesis of a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, which are evaluated for their gastrokinetic activity . Although the specific synthesis of N-(3-Aminophenyl)-3,5-dichlorobenzamide is not detailed, the methods used for these related compounds could potentially be adapted for its synthesis. The second and third papers discuss the reactions of N-Benzyl-2,4-dichlorobenzamide with chlorosulfonic acid to produce p-sulfonyl chlorides, which are then used to create amino acid derivatives and dipeptide methyl esters . These reactions highlight the reactivity of the benzamide moiety and suggest possible synthetic routes for related compounds.

Molecular Structure Analysis

The molecular structure of benzamides is crucial for their biological activity. The papers provided do not directly analyze the molecular structure of N-(3-Aminophenyl)-3,5-dichlorobenzamide, but they do discuss the structure-activity relationships of similar compounds. For instance, the presence of different substituents at the C-2 position of the benzamide ring can significantly affect the gastrokinetic activity of these molecules . This implies that the molecular structure of N-(3-Aminophenyl)-3,5-dichlorobenzamide, particularly the position and nature of its substituents, would be an important factor in its biological effects.

Chemical Reactions Analysis

The chemical reactivity of benzamides is influenced by their functional groups and the electronic effects of their substituents. The papers describe various reactions involving benzamide derivatives, such as the condensation with nucleophiles to give amino acid derivatives and the preparation of dipeptide methyl esters . These reactions demonstrate the versatility of benzamides in forming more complex molecules, which could be relevant for the synthesis of N-(3-Aminophenyl)-3,5-dichlorobenzamide derivatives with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides, such as solubility, melting point, and stability, are influenced by their molecular structure. While the provided papers do not discuss the specific properties of N-(3-Aminophenyl)-3,5-dichlorobenzamide, they do provide some spectral data for related compounds . This information can be useful for inferring the properties of N-(3-Aminophenyl)-3,5-dichlorobenzamide, as similar structural features often result in comparable properties.

Scientific Research Applications

Herbicidal Activity

N-(3-Aminophenyl)-3,5-dichlorobenzamide and its derivatives have been studied for their herbicidal properties. For example, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide shows herbicidal activity against annual and perennial grasses, indicating potential agricultural utility in forage legumes, turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Soil Transformation

Research into the transformation of similar compounds in soil, like N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, reveals that they undergo chemical changes, including cyclization and hydrolysis. The rate of these transformations is influenced by soil temperature and moisture content (Yih, Swithenbank, & McRae, 1970).

Antitumor Properties

The compound's analogs, such as 2-(4-Aminophenyl)benzothiazoles, display potent and selective antitumor activity against various cancer cell lines. The metabolism of these compounds is suspected to play a central role in their mode of action, which might be novel (Chua et al., 1999).

Chemical Synthesis and Structural Analysis

Studies focus on the synthesis of dichlorobenzamide derivatives, offering insights into their chemical structures, which is crucial for understanding their properties and potential applications. For instance, reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride have been explored (Zhang et al., 2020).

Corrosion Inhibition

Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been studied for their corrosion inhibition performance on metals in acidic environments, suggesting potential applications in material science and engineering (Bentiss et al., 2009).

Groundwater Contaminant Bioremediation

Aminobacter sp. MSH1, capable of using 2,6-dichlorobenzamide (a related compound) as a sole carbon, nitrogen, and energy source, presents a potential biocatalyst for groundwater bioremediation in drinking water treatment plants. This points to environmental applications in contaminant degradation (Raes et al., 2019).

Safety And Hazards

The safety and hazards associated with “N-(3-Aminophenyl)-3,5-dichlorobenzamide” would depend on factors like its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

The future research directions for a compound like “N-(3-Aminophenyl)-3,5-dichlorobenzamide” could include further studies on its synthesis, properties, and potential applications .

properties

IUPAC Name

N-(3-aminophenyl)-3,5-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-4-8(5-10(15)6-9)13(18)17-12-3-1-2-11(16)7-12/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWZPFVZIPKJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-3,5-dichlorobenzamide

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